molecular formula C17H13BrN2O3S B2373462 (E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one CAS No. 637326-56-8

(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Cat. No.: B2373462
CAS No.: 637326-56-8
M. Wt: 405.27
InChI Key: ADJGMCIFFQAPTE-UHFFFAOYSA-N
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Description

(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a bromophenyl group, and a hydroxyphenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction using a brominated aromatic compound.

    Formation of the Imino Group: The imino group is formed by the condensation of the thiazolidinone derivative with an aromatic aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidinone ring structure but different substituents.

    Bromophenyl Derivatives: Compounds containing the bromophenyl group but lacking the thiazolidinone ring.

    Hydroxyphenyl Derivatives: Compounds with the hydroxyphenyl group but different core structures.

Uniqueness

(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S/c18-11-3-1-10(2-4-11)14(22)9-15-16(23)20-17(24-15)19-12-5-7-13(21)8-6-12/h1-8,15,21H,9H2,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJGMCIFFQAPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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